Hovetrichoside B
Description
Hovetrichoside B is a phenolic glycoside belonging to a class of secondary metabolites commonly isolated from plants in the Hovenia genus, particularly Hovenia trichocarpa . These compounds are often associated with bioactivities such as anti-inflammatory, antioxidant, and anticancer properties . This compound is hypothesized to share structural features with its analogs, including β-glycosidic bonds, methoxy groups, and varying sugar units (e.g., glucose, galactose) attached to the aromatic ring .
Properties
Molecular Formula |
C23H30O11 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1S,2R)-3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H30O11/c1-31-16-7-11(3-5-14(16)26)13(9-24)22(12-4-6-15(27)17(8-12)32-2)34-23-21(30)20(29)19(28)18(10-25)33-23/h3-8,13,18-30H,9-10H2,1-2H3/t13-,18+,19+,20-,21+,22+,23-/m0/s1 |
InChI Key |
COCNEZCGILVYSK-NQLQHDPYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms |
hovetrichoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
The following section compares Hovetrichoside B with structurally and functionally related glycosides, focusing on their chemical profiles, natural sources, and biological activities.
Structural Comparison
Key Structural Insights :
- Hovetrichoside A features a branched disaccharide (glucose-galactose) linked via β-glycosidic bonds, confirmed by HMBC and COSY correlations .
- Hovetrichoside C has a simpler monosaccharide (glucose) and is associated with low gastrointestinal absorption due to its glycosidic form .
- Hovetrichoside H diverges structurally, as it is derived from a triterpenoid (ceanothetric acid) rather than a phenylpropanoid, indicating functional versatility within the series .
Activity Highlights :
- Hovetrichoside A demonstrates potent anticancer activity at low micromolar concentrations, likely due to its ability to activate antioxidant response elements (ARE) .
- Hovetrichoside H showcases structural adaptability, deriving bioactivity from triterpenoid glycosylation rather than phenolic pathways .
Pharmacokinetic and Toxicity Profiles
- GI Absorption : All glycosides in this series (A, B, C, H) exhibit low gastrointestinal absorption due to their polar sugar moieties, necessitating targeted delivery systems (e.g., protein encapsulation) for enhanced bioavailability .
- Toxicity: No direct toxicity data are available, but their natural abundance in traditional medicinal plants implies relatively safe profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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